3-(4-Chlorophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole
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Overview
Description
The compound “3-(4-Chlorophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole” is a complex organic molecule. It contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, one nitrogen atom, and one oxygen atom . The molecule also contains a 4-chlorophenyl group and a 4-methoxyphenyl group, both of which are aromatic rings with different substituents .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques such as X-ray diffraction . The structure is likely to be influenced by the presence of the 1,2,4-oxadiazole ring and the substituent groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be predicted based on its molecular structure. For example, the presence of the 1,2,4-oxadiazole ring and the substituent groups are likely to influence its reactivity, polarity, and other properties .Scientific Research Applications
Crystal Structure and Molecular Docking
Studies on similar compounds, such as tetrazole derivatives related to 1,2,4-oxadiazole, have been conducted to understand their crystal structures and molecular interactions. These studies involve X-ray crystallography and molecular docking to analyze the orientation and interaction within active sites of enzymes like cyclooxygenase-2, indicating potential pharmaceutical applications (Al-Hourani et al., 2015).
Synthesis and Antimicrobial Activity
Research has been conducted on the synthesis of formazans from derivatives of 1,3,4-thiadiazole, a compound structurally similar to 1,2,4-oxadiazole. These studies focus on their antimicrobial activity against various bacterial and fungal strains, suggesting potential use in developing new antimicrobial agents (Sah et al., 2014).
Applications in Fuel Cells
1,3,4-oxadiazole derivatives have been explored for their use in fuel cell technology. A study synthesized sulfonated poly (aryl ether sulfone) containing 1,3,4-oxadiazole for use as proton exchange membranes in medium-high temperature fuel cells, indicating their potential as alternative materials in this field (Xu et al., 2013).
Corrosion Inhibition Properties
The use of 1,3,4-oxadiazole derivatives as corrosion inhibitors has been studied, particularly in the context of steel corrosion in sulfuric acid media. These studies involve assessing the efficiency of these compounds as inhibitors and understanding their adsorption behavior on metal surfaces (Bouklah et al., 2006).
Antiviral Activity
Research on derivatives of 1,3,4-thiadiazole, related to 1,2,4-oxadiazole, has demonstrated some compounds' potential as antiviral agents, particularly against tobacco mosaic virus. Such studies highlight the relevance of these compounds in developing new antiviral drugs (Chen et al., 2010).
Photoluminescent Properties
The photoluminescent properties of 1,3,4-oxadiazole derivatives have been a subject of study, indicating their potential application in materials science, especially for the development of new luminescent materials (Han et al., 2010).
Antibacterial and Enzyme Inhibition Potential
1,3,4-Oxadiazole derivatives have been examined for their antibacterial and enzyme inhibition potential. These studies also include molecular docking and BSA binding studies to better understand their interactions at the molecular level (Virk et al., 2023).
Future Directions
properties
IUPAC Name |
3-(4-chlorophenyl)-5-[(4-methoxyphenyl)sulfonylmethyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O4S/c1-22-13-6-8-14(9-7-13)24(20,21)10-15-18-16(19-23-15)11-2-4-12(17)5-3-11/h2-9H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTCJYUCTMMABC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole |
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